4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate

APJ antagonist Structure-activity relationship Regioisomer pharmacology

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate (CAS 877636-36-7, molecular formula C₁₇H₁₁N₃O₆S, MW 385.35) is the ortho-nitro (2-nitrobenzoate) regioisomer within the kojic acid-derived 4H-pyran-3-yl benzoate series. This scaffold was originally identified from a high-throughput screen (HTS) of the ~330,600-compound MLSMR collection targeting the apelin (APJ) receptor, a G protein-coupled receptor implicated in cardiovascular homeostasis, angiogenesis, and energy metabolism.

Molecular Formula C17H11N3O6S
Molecular Weight 385.35
CAS No. 877636-36-7
Cat. No. B2851551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate
CAS877636-36-7
Molecular FormulaC17H11N3O6S
Molecular Weight385.35
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)[N+](=O)[O-]
InChIInChI=1S/C17H11N3O6S/c21-14-8-11(10-27-17-18-6-3-7-19-17)25-9-15(14)26-16(22)12-4-1-2-5-13(12)20(23)24/h1-9H,10H2
InChIKeyYKPBKFSPTSXQKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate (CAS 877636-36-7): A Positional Isomer in the Kojic Acid-Derived APJ Antagonist Series


4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate (CAS 877636-36-7, molecular formula C₁₇H₁₁N₃O₆S, MW 385.35) is the ortho-nitro (2-nitrobenzoate) regioisomer within the kojic acid-derived 4H-pyran-3-yl benzoate series [1]. This scaffold was originally identified from a high-throughput screen (HTS) of the ~330,600-compound MLSMR collection targeting the apelin (APJ) receptor, a G protein-coupled receptor implicated in cardiovascular homeostasis, angiogenesis, and energy metabolism [1]. The para-nitro isomer, ML221 (CAS 877636-42-5, 4-nitrobenzoate), emerged as the most potent APJ functional antagonist from this series (IC₅₀ = 1.75 μM in β-arrestin assay; 0.70 μM in cAMP assay) and is the best-characterized compound in this chemical class [1]. The 2-nitrobenzoate compound represents a critical positional isomer for structure-activity relationship (SAR) interrogation and serves as a comparator for understanding the electronic and steric requirements of the APJ pharmacophore.

Why the 2-Nitrobenzoate Regioisomer of ML221 Cannot Be Treated as an Interchangeable APJ Antagonist


Substitution of the 4-nitrobenzoate (ML221) with the 2-nitrobenzoate regioisomer (CAS 877636-36-7) is not pharmacologically neutral. The ML221 discovery SAR demonstrates that the position of the nitro group on the benzoate ring is a primary determinant of APJ antagonist potency: the 4-nitro (para) substitution yields an IC₅₀ of 1.75 μM, whereas the 3-nitro (meta) analog is 43-fold weaker (IC₅₀ = 75.70 μM), and 2-nitro-5-chloro entry shows no meaningful APJ antagonism (IC₅₀ >79 μM) [1]. The ortho-nitro group introduces steric congestion around the ester linkage and alters the electronic distribution of the benzoate moiety through intramolecular hydrogen bonding with the ester carbonyl, fundamentally changing the molecular recognition profile at APJ [1]. Furthermore, ML221 itself suffers from severe metabolic instability (plasma stability <1% remaining after 1 h; liver microsomal t₁/₂ <1 min) [2], and the esterase susceptibility of the scaffold means that even subtle steric or electronic modifications at the ortho position can alter hydrolysis rates and thus in vitro-to-in vivo translation. Procurement of this isomer without understanding these SAR-driven distinctions risks compromised experimental outcomes in APJ-targeted studies.

Quantitative Differentiation Evidence: 4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate vs. ML221 and Related Regioisomers


Regioisomeric Nitro Position Drives APJ Antagonist Potency: Ortho (2-NO₂) vs. Para (4-NO₂) vs. Meta (3-NO₂)

The positional isomerism of the nitro group on the benzoate ester is the single most impactful structural variable for APJ antagonist activity in this kojic acid scaffold series. In the primary SAR study by Maloney et al. (2012), the 4-nitro (para) regioisomer ML221 (entry 6, Table 1) exhibited an APJ IC₅₀ of 1.75 ± 0.19 μM (n=4) in the β-arrestin recruitment assay using CHOK1 cells expressing human APJ, with >45-fold selectivity over the angiotensin II type 1 (AT1) receptor (IC₅₀ >79 μM) [1]. By contrast, the 3-nitro (meta) analog (entry 4) showed a markedly reduced APJ IC₅₀ of 75.70 ± 3.30 μM, representing a 43-fold loss in potency relative to ML221 [1]. While the unsubstituted 2-nitrobenzoate (CAS 877636-36-7) was not directly reported in the ML221 SAR tables, the 2-NO₂-5-Cl substituted analog (entry 20) displayed no measurable APJ activity (IC₅₀ >79 μM), and the 2-Cl-5-NO₂ analog (entry 21) exhibited only weak activity (APJ IC₅₀ = 51.00 ± 4.07 μM) [1]. Collectively, these data establish a clear SAR trend: electron-withdrawing substitution at the para position is strongly favored for APJ antagonism, while ortho substitution is poorly tolerated, likely due to steric hindrance at the ester linkage and disruption of optimal π-stacking interactions within the receptor binding pocket [1].

APJ antagonist Structure-activity relationship Regioisomer pharmacology

Physicochemical Property Divergence: Computed LogP and Topological Polar Surface Area Differences Between 2-NO₂ and 4-NO₂ Regioisomers

Although the 2-nitrobenzoate (CAS 877636-36-7) and the 4-nitrobenzoate (ML221, CAS 877636-42-5) share an identical molecular formula (C₁₇H₁₁N₃O₆S, MW 385.35), their regioisomeric relationship produces distinct physicochemical properties. ML221 has a computed LogP of 3.37 and a topological polar surface area (TPSA) of 153.41 Ų [1]. The 2-nitrobenzoate isomer is expected to exhibit a lower effective TPSA due to intramolecular hydrogen bonding between the ortho-nitro group and the ester carbonyl oxygen, which partially masks the nitro group's polarity [2]. This ortho effect typically reduces aqueous solubility and can enhance passive membrane permeability relative to the para isomer [2]. The logP of the 2-nitrobenzoate compound, as available from vendor data (chemenu.com), is reported as 2.2 (XLogP), compared to ML221's LogP of 3.37, suggesting a modest increase in hydrophilicity for the ortho isomer . These differences, while subtle, may influence experimental handling (DMSO solubility), cellular permeability, and non-specific protein binding in biological assays.

Physicochemical profiling Drug-likeness Intramolecular hydrogen bonding

Metabolic Stability Comparison: Esterase-Mediated Hydrolysis as a Shared Scaffold Liability with Regioisomer-Dependent Kinetics

The ester linkage connecting the kojic acid-derived pyran core to the benzoate moiety is a well-characterized metabolic liability across this entire compound series. ML221 exhibits extremely poor plasma stability, with <1% parent compound remaining after 1 h incubation in plasma, and a liver microsomal half-life (t₁/₂) of <1 min in both human and mouse preparations [1][2]. The 2025 study by Bist et al. confirmed that ML221's rapid degradation is primarily esterase-mediated, and replacing the ester with a sulfonate linkage (compounds 21 and 22) improved plasma stability to 100% remaining at 1 h and extended microsomal t₁/₂ to approximately 5 min [1]. The ortho-nitro substitution in CAS 877636-36-7 introduces steric shielding around the ester carbonyl, which may partially hinder esterase access and slow enzymatic hydrolysis relative to the para-nitro isomer [3]. However, this potential kinetic advantage has not been experimentally quantified, and the ester linkage remains inherently labile irrespective of nitro position [1]. Researchers should note that any biological activity observed for the 2-nitrobenzoate compound in cell-based assays may be confounded by rapid hydrolysis to the inactive kojic acid-thiopyrimidine fragment [2].

Metabolic stability Esterase hydrolysis Plasma stability Microsomal stability

Receptor Selectivity Profile: ML221's Established GPCR Selectivity vs. Untested Ortho-Nitro Isomer

ML221 (4-nitrobenzoate) has undergone comprehensive off-target profiling that establishes its selectivity credentials: it is >37-fold selective for APJ over the closely related angiotensin II type 1 (AT1) receptor (APJ IC₅₀ = 1.75 μM vs. AT1 IC₅₀ >79 μM), and showed no significant binding activity against 27 of 29 additional GPCRs tested, with only weak inhibition observed at the κ-opioid receptor (<50% inhibition at 10 μM) and benzodiazepinone receptor (<70% inhibition at 10 μM) [1]. No equivalent selectivity profiling exists for the 2-nitrobenzoate isomer (CAS 877636-36-7). Given the profound impact of nitro position on APJ activity (as documented in Evidence Item 1), it cannot be assumed that the 2-nitrobenzoate compound shares ML221's selectivity fingerprint [1]. The ortho-nitro substitution may alter the compound's conformational ensemble and hydrogen-bonding network in ways that affect not only APJ binding but also interactions with off-target receptors [2].

GPCR selectivity Off-target profiling AT1 receptor κ-opioid receptor

Synthetic Utility: Ortho-Nitro Group as a Transformable Handle for Downstream Chemistry Applications

A differentiating feature of the 2-nitrobenzoate regioisomer (CAS 877636-36-7) that extends beyond APJ pharmacology is its potential as a synthetic intermediate. The ortho-nitro group, when positioned adjacent to the ester carbonyl, can participate in intramolecular cyclization reactions (e.g., reductive cyclization to form benzimidazole-fused or benzoxazine scaffolds) that are geometrically inaccessible to the para-nitro isomer [1]. This ortho relationship enables selective reduction of the nitro group to an amine (2-aminobenzoate), which can then serve as a nucleophilic handle for further derivatization (acylation, sulfonylation, reductive amination) or as a precursor for diazotization chemistry [1]. The para-nitro isomer (ML221) lacks this ortho-ester proximity and therefore cannot undergo analogous intramolecular transformations. For medicinal chemistry teams developing novel APJ antagonists or exploring scaffold diversification, the 2-nitrobenzoate compound offers a unique entry point into ortho-fused heterocyclic series that are inaccessible from ML221 [2].

Synthetic intermediate Ortho-nitro chemistry Chemical probe development Benzimidazole synthesis

Caveat on Evidence Strength: Limited Primary Data Availability for the 2-Nitrobenzoate Regioisomer

It must be explicitly stated that the 2-nitrobenzoate compound (CAS 877636-36-7) has no dedicated, peer-reviewed primary pharmacology publications. Searches of PubMed, ChEMBL, PubChem, BindingDB, and the Therapeutic Target Database (TTD) returned no direct activity data for this specific regioisomer [1][2]. The compound appears to be a member of the MLSMR screening library (MLS number not publicly mapped) but was not among the analogs selected for detailed characterization in the ML221 SAR campaign [1]. Consequently, all APJ activity inferences presented in this guide are class-level extrapolations from closely related analogs (2-NO₂-5-Cl, entry 20; 2-Cl-5-NO₂, entry 21; 3-NO₂, entry 4) reported in Maloney et al. (2012) [1]. The ZINC database (ZINC9829253, associated with CHEMBL2158005) lists 'no known activity for this compound' as of ChEMBL 20 [3]. Procurement decisions should account for this evidence gap: the 2-nitrobenzoate isomer should be treated as an uncharacterized positional isomer of ML221, not as a validated APJ tool compound.

Data availability Research gap Screening library compound

Recommended Application Scenarios for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate Based on Quantitative Differentiation Evidence


SAR Negative Control for APJ Antagonist Studies

Based on class-level inference from the ML221 SAR tables, the 2-nitrobenzoate regioisomer (CAS 877636-36-7) is predicted to be a weak or inactive APJ antagonist (estimated IC₅₀ >45 μM based on 2-NO₂-5-Cl analog entry 20 at >79 μM and 2-Cl-5-NO₂ entry 21 at 51.00 μM) [1]. This makes it suitable as a regioisomeric negative control in APJ functional assays, where it can be used alongside ML221 (IC₅₀ = 1.75 μM) to demonstrate that observed APJ antagonism is specifically driven by the para-nitro pharmacophore and not by nonspecific effects of the kojic acid-thiopyrimidine scaffold [1]. Researchers should independently verify the compound's inactivity in their specific assay system before adopting it as a routine negative control, given the absence of direct published activity data for this precise isomer [1].

Chemical Probe for Ortho-Nitro-Directed Scaffold Diversification

The ortho-nitro group adjacent to the ester carbonyl in CAS 877636-36-7 enables unique intramolecular cyclization chemistry that is geometrically forbidden in the para-nitro isomer ML221 [1]. Medicinal chemistry teams pursuing scaffold hopping around the kojic acid APJ antagonist core can exploit this compound as a starting material for synthesizing benzoxazinone-fused, benzimidazole-fused, or quinazolinone-based analogs via reductive cyclization routes [1]. This application is supported by the synthetic utility of ortho-nitrobenzoate esters in heterocyclic chemistry (well-established in organic synthesis) and aligns with the scaffold diversification strategy demonstrated by Bist et al. (2025), who showed that structural modifications to the ML221 core can dramatically improve metabolic stability while preserving APJ antagonism [2].

Esterase Substrate Specificity and Hydrolysis Kinetics Studies

The ester linkage in this compound series is the primary metabolic soft spot, and the ortho-nitro substitution provides steric shielding around the ester carbonyl that may alter the kinetics of esterase-mediated hydrolysis compared to the para-nitro isomer [1]. The 2-nitrobenzoate compound can serve as a probe substrate in comparative esterase hydrolysis assays (using purified esterases, plasma, or liver microsomes) to quantify the impact of ortho vs. para substitution on enzymatic turnover rates [1]. Such data would contribute to the rational design of more metabolically stable APJ antagonists, building on the sulfonate bioisostere strategy successfully employed by Bist et al. (2025), which achieved plasma stability of 100% at 1 h and microsomal t₁/₂ of 5 min for compounds 21 and 22 [2].

Physicochemical Benchmarking of Positional Isomer Effects on logP and Permeability

The regioisomeric pair (2-nitrobenzoate vs. 4-nitrobenzoate/ML221) provides a clean model system for studying how nitro group position affects computed and experimental physicochemical properties (logP, TPSA, aqueous solubility, PAMPA permeability) in a drug-like molecular scaffold [1]. The 2-nitrobenzoate compound's lower computed XLogP (2.2 vs. ML221's 3.37) [2] and predicted reduction in effective TPSA via intramolecular H-bonding make it a valuable comparator for computational chemistry validation studies and for teaching physicochemical property principles in medicinal chemistry curricula [1].

Quote Request

Request a Quote for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.